CFI-400945 Demonstrates Superior PLK4 Affinity Compared to Axitinib
CFI-400945 exhibits significantly higher affinity for PLK4 (Ki = 0.26 nM) [1] compared to the multi-kinase inhibitor Axitinib (Ki = 4.2 nM) . This represents a greater than 16-fold difference in binding strength, indicating a more potent interaction with the target kinase.
| Evidence Dimension | PLK4 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.26 nM |
| Comparator Or Baseline | Axitinib: Ki = 4.2 nM |
| Quantified Difference | CFI-400945 Ki is 16.2-fold lower (more potent) |
| Conditions | Cell-free kinase assay |
Why This Matters
This data justifies selecting CFI-400945 over Axitinib for studies requiring potent and specific PLK4 inhibition at low nanomolar concentrations, minimizing the risk of off-target effects due to high compound concentrations.
- [1] Anjiechem. CFI-400945 free base product page. View Source
